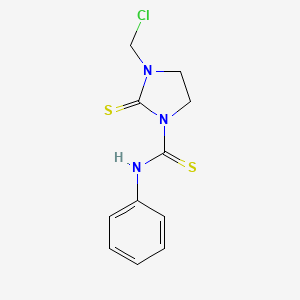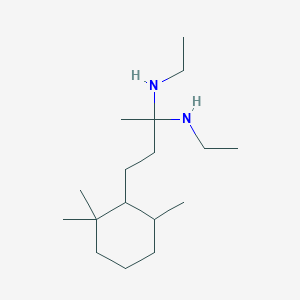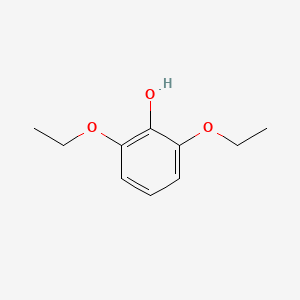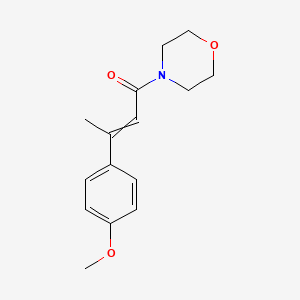
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide is an organic compound that features a unique structure combining a chloromethyl group, a phenyl ring, and a sulfanylideneimidazolidine carbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide typically involves the reaction of N-phenylimidazolidine-2-thione with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl chlorosulfate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase-transfer catalysts can enhance the efficiency of the chloromethylation process, allowing for large-scale synthesis with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to biological effects . The sulfanylideneimidazolidine moiety may also interact with metal ions or other cofactors, influencing enzymatic activity or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)benzoic acid: Shares the chloromethyl group but differs in the core structure.
N-phenylimidazolidine-2-thione: Similar core structure but lacks the chloromethyl group.
Sulfoxides and Sulfones: Oxidized derivatives of sulfanylidene compounds.
Uniqueness
Its ability to undergo multiple types of reactions makes it a versatile compound for synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
89914-39-6 |
|---|---|
Molekularformel |
C11H12ClN3S2 |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
3-(chloromethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C11H12ClN3S2/c12-8-14-6-7-15(11(14)17)10(16)13-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16) |
InChI-Schlüssel |
KIVYOCLNNRBCAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=S)N1CCl)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene](/img/structure/B14373838.png)



![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)


![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)


methanone](/img/structure/B14373885.png)


